Home > Products > Building Blocks P19207 > 5-Aza-7-deazaguanine
5-Aza-7-deazaguanine - 67410-64-4

5-Aza-7-deazaguanine

Catalog Number: EVT-1170116
CAS Number: 67410-64-4
Molecular Formula: C5H5N5O
Molecular Weight: 151.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Aza-7-deazaguanine is a purine analogue that has gained significant interest in nucleic acid research. [, , , , , , ] It serves as a crucial building block for modified DNA and RNA, enabling the exploration of non-canonical base pairing and the expansion of the genetic alphabet. [, , , , , , ] This compound exhibits distinct base-pairing properties compared to natural purines, allowing for the creation of novel base pairs, particularly purine-purine base pairs. [, , , , , , ] This unique characteristic makes 5-Aza-7-deazaguanine a valuable tool in various research fields, including synthetic biology, chemical biology, and nanobiotechnology. [, , ]

Future Directions
  • Further exploration of hachimoji DNA: Continued research on the properties and applications of hachimoji DNA, including its stability, replication, and transcription, is essential for realizing its full potential in synthetic biology and biotechnology. [, , ]
  • Design of functional nanostructures: Further investigation into the self-assembly properties of 5-Aza-7-deazaguanine-containing DNA, particularly in conjunction with other modified nucleobases and metal ions, could lead to the development of novel nanomaterials for diverse applications. [, ]
  • Understanding the photodynamics of 5-Aza-7-deazaguanine: More research is needed to fully understand the photophysical properties and photostability of 5-Aza-7-deazaguanine, particularly in the context of its potential use in artificial genetic systems. [, ]

7-Iodo-5-aza-7-deazaguanine

    Compound Description: 7-Iodo-5-aza-7-deazaguanine is a halogenated derivative of 5-aza-7-deazaguanine. This compound serves as a key intermediate in the synthesis of various 5-aza-7-deazaguanine nucleosides and their derivatives. [, , ] It exhibits interesting structural features, such as intermolecular iodo-oxygen interactions in its crystal form. []

    Relevance: The introduction of the iodine atom at the 7-position of the 5-aza-7-deazaguanine nucleobase provides a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions, allowing the incorporation of various side chains. [, , ] This modification significantly expands the structural diversity and potential applications of 5-aza-7-deazaguanine derivatives in areas such as nucleic acid chemistry and chemical biology.

7-Iodo-5-aza-7-deaza-2′-deoxyguanosine

    Compound Description: This compound is a 2′-deoxyribonucleoside of 7-iodo-5-aza-7-deazaguanine. [] Similar to its parent nucleobase, it can be further derivatized through palladium-catalyzed cross-coupling reactions.

    Relevance: 7-Iodo-5-aza-7-deaza-2′-deoxyguanosine serves as a valuable building block for incorporating the modified 5-aza-7-deazaguanine moiety into DNA strands. [] This incorporation allows the study of the impact of this modified nucleobase on DNA structure, stability, and recognition properties.

8-Aza-7-deazaisoguanine

    Compound Description: This compound is a purine analogue with a similar structure to isoguanine, but with nitrogen atoms replacing carbon atoms at the 8 and 7 positions. [, , , , ] It has been investigated for its ability to form stable base pairs with cytosine in parallel-stranded DNA. [, , , ]

    Relevance: 8-Aza-7-deazaisoguanine provides an interesting comparison to 5-aza-7-deazaguanine in terms of purine-purine base pairing properties. While both compounds can engage in non-canonical base pairing, they exhibit different stabilities and recognition patterns depending on the context of the DNA sequence and the presence of metal ions. [, , , ]

Isoguanine

    Compound Description: Isoguanine is a naturally occurring purine base, sometimes considered the "fifth" nucleobase. [, , , , ] It can form a base pair with cytosine in parallel-stranded DNA. [, , , , ]

2′-Deoxyisoguanosine

    Compound Description: This compound is the 2′-deoxyribonucleoside of isoguanine. It can be incorporated into DNA oligonucleotides. []

    Relevance: Similar to isoguanine, 2′-deoxyisoguanosine provides a valuable comparison for evaluating the influence of the 5-aza-7-deazaguanine modification on the structure and stability of DNA duplexes, particularly those involving purine-purine base pairs. []

5-Methylisocytosine

    Compound Description: 5-Methylisocytosine is a modified cytosine base found in DNA, often involved in epigenetic regulation. []

    Relevance: 5-Methylisocytosine offers a point of comparison for understanding the stability and recognition properties of purine-purine base pairs involving 5-aza-7-deazaguanine. The research indicates that a purine-purine base pair between 5-aza-7-deazaguanine and guanine exhibits greater stability compared to the base pair formed between 5-methylisocytosine and guanine. []

2-Aminoimidazo[1,2-a]-s-triazin-4-one

    Compound Description: This compound serves as the nucleobase precursor for the synthesis of 5-aza-7-deazaguanine nucleosides. []

    Relevance: 2-Aminoimidazo[1,2-a]-s-triazin-4-one represents the core heterocyclic scaffold of 5-aza-7-deazaguanine. Its chemical modification, particularly at the 2-position, allows for the introduction of various substituents that can influence the properties of the resulting 5-aza-7-deazaguanine nucleosides. []

6-Amino-5-nitro-(1H)pyrid-2-one (Z)

    Compound Description: This compound is another unnatural nucleobase, like 5-aza-7-deazaguanine, that has been proposed for expanding the genetic alphabet in the Hachimoji system. []

    Relevance: The study of 6-amino-5-nitro-(1H)pyrid-2-one (Z) alongside 5-aza-7-deazaguanine, both as components of the Hachimoji system, allows researchers to compare their properties as building blocks for artificial genetic systems. [] This comparison can provide insights into their respective stabilities, electronic properties, and potential for forming base pairs within expanded genetic systems.

Source and Classification

5-Aza-7-deazaguanine is synthesized from guanine through chemical modifications. It falls under the category of nucleoside analogues, which are compounds that mimic the structure of naturally occurring nucleosides but have variations that can affect their biological activity. This compound has been studied for its ability to form stable base pairs with other nucleobases, particularly isoguanine and guanine, allowing it to participate in the formation of all-purine DNA structures.

Synthesis Analysis

The synthesis of 5-Aza-7-deazaguanine typically involves several key steps:

  1. Starting Material: The synthesis often begins with guanine or its derivatives.
  2. Modification: The nitrogen at position 7 of guanine is replaced with a carbon atom, while the nitrogen at position 5 is substituted with an azole group.
  3. Reagents and Conditions: Various reagents such as alkylating agents or acylating agents may be used to facilitate these transformations. For instance, one method involves using phosphoramidite chemistry to introduce functional groups at specific positions on the nucleobase.
  4. Crystallization: The final product can be purified through crystallization techniques, often utilizing solvents like methanol or water to yield high-quality crystals suitable for structural analysis.

The detailed synthesis protocol may vary depending on the specific derivatives being targeted, but the fundamental approach remains consistent across different studies .

Molecular Structure Analysis

The molecular structure of 5-Aza-7-deazaguanine reveals significant alterations compared to its parent compound, guanine. Key features include:

  • Molecular Formula: C5_5H6_6N4_4O
  • Molecular Weight: Approximately 142.13 g/mol
  • Structural Characteristics: The compound maintains a purine-like structure but exhibits unique hydrogen bonding capabilities due to the absence of the nitrogen at position 7. This results in altered base-pairing properties, enabling it to form stable interactions with isoguanine and guanine.
  • Conformation: The conformation around the glycosylic bond is typically anti, which influences its interaction with ribose moieties in nucleosides .
Chemical Reactions Analysis

5-Aza-7-deazaguanine participates in various chemical reactions that are crucial for its functionality as a nucleoside analogue:

  1. Base Pair Formation: It can form stable base pairs with isoguanine and guanine through hydrogen bonding, which is essential for its role in nucleic acid structures.
  2. Functionalization: The compound can be further modified at position 7 to introduce various functional groups, enhancing its versatility in biochemical applications.
  3. Stability Studies: Research has shown that the stability of base pairs involving 5-Aza-7-deazaguanine can be influenced by factors such as pH and ionic strength, which are critical for understanding its behavior in biological systems .
Mechanism of Action

The mechanism of action of 5-Aza-7-deazaguanine primarily revolves around its ability to mimic natural nucleobases in DNA and RNA:

  • Base Pairing: By pairing with isoguanine or guanine, it can integrate into nucleic acid structures without disrupting helical integrity.
  • Inhibition of Viral Replication: Some derivatives have shown potential as antiviral agents by inhibiting replication processes in RNA viruses, making them valuable candidates for therapeutic development .
  • Structural Role: Its incorporation into oligonucleotides can lead to enhanced stability and altered recognition patterns in nucleic acids, which may be exploited for designing novel genetic constructs .
Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Aza-7-deazaguanine contribute significantly to its functionality:

  • Melting Point: The compound typically decomposes around 180–181 °C during melting point analysis.
  • Solubility: It exhibits solubility in polar solvents such as methanol and water, facilitating its use in various biochemical assays.
  • Spectroscopic Properties: Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) provide insights into its structural features and purity .
Applications

5-Aza-7-deazaguanine has several important applications in scientific research:

  1. Nucleic Acid Chemistry: It serves as a building block for constructing all-purine DNA and RNA sequences, which are useful for studying base-pairing dynamics.
  2. Antiviral Research: Its derivatives are being explored as potential antiviral agents against RNA viruses due to their ability to inhibit viral replication .
  3. Biotechnology: The unique recognition patterns of 5-Aza-7-deazaguanine make it valuable for developing novel biotechnological tools such as biosensors and gene editing technologies .
Chemical Structure and Nomenclature

IUPAC Nomenclature and Isosteric Relationship to Purines

The systematic IUPAC name for 5-aza-7-deazaguanine is 2-aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one [1] [5]. This nomenclature precisely defines its fused heterocyclic system: an imidazole ring condensed with a 1,3,5-triazine, where the carbonyl group at position 4 and the amino group at position 2 are key functional determinants (Figure 1). The "5-aza" designation indicates the replacement of a carbon atom at position 5 with nitrogen, while "7-deaza" signifies the substitution of nitrogen at position 7 (as found in guanine) with carbon [5] [8].

Structurally, 5-aza-7-deazaguanine is an isostere of guanine, sharing near-identical dimensions and electronic properties but differing in nitrogen/carbon placement. This isosterism arises from the bioisosteric replacement of N7 with CH, which eliminates the Hoogsteen hydrogen-bonding face while preserving the Watson-Crick edge [3] [5]. The molecule belongs to the broader class of 5-aza-7-deazapurines (imidazo[1,2-a][1,3,5]triazines), which maintain purine-like aromaticity and planarity but exhibit distinct electronic distributions [5].

Table 1: Comparative Nomenclature and Key Features of Guanine and 5-Aza-7-Deazaguanine

FeatureGuanine5-Aza-7-Deazaguanine
IUPAC Name2-amino-1H-purin-6(9H)-one2-aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one
Ring SystemPurine (pyrimidine-imidazole)Imidazo[1,2-a][1,3,5]triazine
Position 5CarbonNitrogen (5-aza)
Position 7NitrogenCarbon (7-deaza)
Isosteric RelationshipReference purineGuanine isostere

Tautomeric Forms and Hydrogen Bonding Patterns

5-Aza-7-deazaguanine predominantly exists in the lactam tautomer (4-oxo form), stabilized by intramolecular hydrogen bonding and resonance (Figure 2). This tautomer features a hydrogen bond donor (N1–H) and acceptor (N3) in the Watson-Crick edge, contrasting with guanine’s donor-acceptor-donor pattern (N1–H, N3, O6–H) [1] [3]. The lactam form enables two primary hydrogen-bonding modes:

  • Complementary pairing with 6-amino-5-nitropyridin-2-one: Forms a size-expanded pair in hachimoji DNA, utilizing the Watson-Crick edge [1].
  • Bidentate pairing with isoguanine: Involves hydrogen bonds between N1–H⋯N1 and N3⋯H–N2 of isoguanine, creating a stable purine-purine duplex [2] [7].

The molecule’s hydrogen-bonding capacity is pH-dependent due to ionizable groups. The pKa of N3 (acceptor site) is approximately 3.5, while the exocyclic amino group (pKa ~9.8) influences donor properties under physiological conditions [3] [10].

Table 2: Hydrogen Bonding Sites in Predominant Tautomer of 5-Aza-7-Deazaguanine

PositionRoleFunctionPartner in Canonical Pairing
N1–HHydrogen donorWatson-Crick edgeN1 of isoguanine
N3Hydrogen acceptorWatson-Crick edgeH–N2 of isoguanine
O4Hydrogen acceptorMinor grooveWater/side chains
C2–NH₂Hydrogen donorVariableNon-canonical partners

Comparative Analysis with Canonical Nucleobases (Guanine, Isoguanine)

5-Aza-7-deazaguanine exhibits divergent base-pairing behavior compared to guanine and isoguanine due to electronic and steric alterations:

  • Guanine Comparison:
  • Guanine employs a tridentate hydrogen-bonding pattern (O6, N1–H, N2–H) for pairing with cytosine.
  • 5-Aza-7-deazaguanine lacks the O6 carbonyl and N7 nitrogen, reducing its hydrogen-bonding sites to a bidentate system. This shifts its pairing preference toward isoguanine instead of cytosine [2] [7].
  • The absence of N7 prevents Hoogsteen bonding, confining interactions to the Watson-Crick edge [3].
  • Isoguanine Comparison:
  • Isoguanine (2-hydroxy-6-aminopurine) pairs with 5-aza-7-deazaguanine via two hydrogen bonds, forming an isosteric analog of the G:C pair. However, this purine-purine pair enlarges the helix diameter by ~2 Å compared to standard Watson-Crick pairs [2] [7].
  • Consecutive 5-aza-7-deazaguanine:isoguanine pairs stabilize duplexes more effectively than guanine:isoguanine pairs due to reduced steric clash and optimal hydrogen-bond geometry (ΔTm up to +4.0°C per pair) [7].

Table 3: Base Pairing Energetics in DNA Duplexes

Base PairHydrogen BondsDuplex Stability (ΔTm per pair)Helical Consequence
G:C (canonical)3ReferenceB-form geometry
5-Aza-7-deazaguanine:isoguanine2+2.5°C to +4.0°CEnlarged groove, antiparallel
Guanine:isoguanine2-1.5°C to -3.0°CMinor distortion

Positional Isomerism in 5-Aza-7-Deazapurine Derivatives

Positional isomerism in 5-aza-7-deazapurines arises from nitrogen atom placement and substituent effects:

  • Core Structure: The parent scaffold, imidazo[1,2-a][1,3,5]triazine, allows nitrogen at positions 1, 3, 5 (bridgehead), or 7 (Figure 3). 5-Aza-7-deazaguanine represents a derivative with nitrogen at positions 1, 3, and 5 (bridgehead), and carbon at position 7 [5].
  • Glycosidic Bond Constraints: Unlike purines, which form N9-glycosidic bonds, 5-aza-7-deazapurines require an exocyclic double bond for sugar attachment. In nucleosides, this occurs at position 7 (C7), forming a C-glycosidic linkage in 7-β-D-ribofuranosyl derivatives [3] [10].
  • Functionalization Sites: Position 7 serves as a versatile handle for modifications:
  • Iodo-substitution enables Sonogashira cross-coupling for dendritic side chains (e.g., tripropargylamine) or fluorescent tags (e.g., benzofuran) [3] [10].
  • Alkynyl modifications at C7 enhance duplex stability when paired with isoguanine due to groove accommodation without steric clash [2] [7].

Figure 4: Positional Isomerism and Functionalization Pathways

5-Aza-7-deazapurine Core  |  N1 - Critical for H-bond donation  N3 - Critical for H-bond acceptance  C7 - Site for glycosidic linkage or functionalization  (e.g., 7-iodo → 7-alkynyl derivatives)  

This positional flexibility enables tailored physicochemical properties while preserving the hydrogen-bonding fidelity required for molecular recognition in synthetic biology applications [3] [5] [10].

Properties

CAS Number

67410-64-4

Product Name

5-Aza-7-deazaguanine

IUPAC Name

2-amino-3H-imidazo[1,2-a][1,3,5]triazin-4-one

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

InChI

InChI=1S/C5H5N5O/c6-3-8-4-7-1-2-10(4)5(11)9-3/h1-2H,(H3,6,7,8,9,11)

InChI Key

KSTJOICDZAFYTD-UHFFFAOYSA-N

SMILES

C1=CN2C(=O)NC(=NC2=N1)N

Synonyms

2-Amino-imidazo[1,2-a]-1,3,5-triazin-4(3H)-one; Aminoimidazotriazinone I;

Canonical SMILES

C1=CN2C(=O)NC(=NC2=N1)N

Isomeric SMILES

C1=CN2C(=N1)NC(=NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.